cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid
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Overview
Description
Preparation Methods
The synthesis of cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid typically involves the reaction of 3-chloro-2-methylphenylamine with hexahydrophthalic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Scientific Research Applications
cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)phthalamic acid: This compound has a similar structure but lacks the hexahydro component, which may result in different chemical and biological properties.
N-(3-Chloro-2-methylphenyl)succinamic acid: Another structurally related compound with potential differences in reactivity and applications.
Properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h4,7-8,10-11H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWTUKRXFFPXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385550 |
Source
|
Record name | STK034121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-29-8 |
Source
|
Record name | STK034121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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